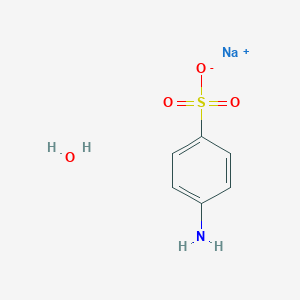

Sodium 4-Aminobenzenesulfonate Hydrate

Description

Properties

IUPAC Name |

sodium;4-aminobenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGKZGAQOPUDQL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-70-0 | |

| Record name | Sodium sulfanilate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sodium 4-Aminobenzenesulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of sodium 4-aminobenzenesulfonate hydrate. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided.

Core Physical Properties

Sodium 4-aminobenzenesulfonate, the sodium salt of sulfanilic acid, is a versatile organic compound utilized in various chemical syntheses, including the manufacturing of dyes and sulfa drugs.[1] It is commonly available as a hydrate, most frequently as the dihydrate. Understanding its physical properties is crucial for its effective application and handling.

Data Presentation: A Summary of Physical Characteristics

The physical properties of sodium 4-aminobenzenesulfonate hydrate, along with its anhydrous form and the parent sulfanilic acid for comparative purposes, are summarized in the table below.

| Property | Sodium 4-Aminobenzenesulfonate Dihydrate | Sodium 4-Aminobenzenesulfonate (Anhydrous) | Sulfanilic Acid (Parent Compound) |

| Synonyms | Sodium sulfanilate dihydrate, 4-Aminobenzenesulfonic acid sodium salt dihydrate | Sodium sulfanilate, Sodium 4-aminobenzenesulfonate | 4-Aminobenzenesulfonic acid, p-Anilinesulfonic acid |

| Molecular Formula | C₆H₈NNaO₄S·2H₂O | C₆H₆NNaO₃S | C₆H₇NO₃S |

| Molecular Weight | 231.20 g/mol | 195.17 g/mol [2] | 173.19 g/mol [1] |

| Appearance | White to off-white or pinkish crystalline powder | White to off-white crystalline powder[3] | Grayish-white flat crystals or white powder |

| Melting Point | Decomposes upon heating | 288 °C (Decomposes) | Decomposes at ~288 °C without melting[1] |

| Solubility in Water | 170 g/L | Soluble[3] | 12.51 g/L[1] |

| pKa | 3.23 (for the anilinium ion, -NH₃⁺)[1] | Not Applicable | 3.23[1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of sodium 4-aminobenzenesulfonate hydrate.

Determination of Melting/Decomposition Point

The melting point of a pure substance is a characteristic physical property. For many organic salts, including sodium 4-aminobenzenesulfonate hydrate, a distinct melting point is not observed; instead, the compound decomposes upon heating. The following protocol, adapted from standard organic chemistry laboratory techniques, can be used to determine the decomposition temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sodium 4-aminobenzenesulfonate hydrate is packed into a capillary tube to a height of 2-3 mm. The tube is then sealed at one end if it is not already.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated gradually, with the temperature increase rate controlled to approximately 1-2 °C per minute as the expected decomposition temperature is approached.

-

Observation: The sample is observed closely through a magnifying lens. The temperature at which the sample first shows signs of darkening, charring, or gas evolution is recorded as the onset of decomposition. The temperature at which the sample has completely decomposed is also noted. This provides the decomposition range.

-

Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure the reproducibility of the results.

Determination of Aqueous Solubility

The solubility of a compound in a particular solvent is a fundamental physical property. The following protocol outlines a method for determining the aqueous solubility of sodium 4-aminobenzenesulfonate hydrate.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of sodium 4-aminobenzenesulfonate hydrate is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm pore size) to remove any undissolved solid.

-

Analysis of the Saturated Solution: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated to dryness. The mass of the remaining solid is then determined.

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/L or mg/mL.

Mandatory Visualization

The following diagram illustrates a logical workflow for the determination of the key physical properties of sodium 4-aminobenzenesulfonate hydrate.

Caption: Workflow for Physical Property Determination.

References

Solubility of Sodium Sulfanilate Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O), a compound utilized in dye manufacturing and various pharmaceutical applications.[1] Due to the limited availability of comprehensive quantitative solubility data for this compound in a wide range of organic solvents in publicly accessible literature, this guide presents the available data and offers a detailed experimental protocol for researchers to determine solubility in their specific solvent systems.

Quantitative Solubility Data

The solubility of a substance is a fundamental physicochemical property crucial for process development, formulation, and drug delivery. While sodium sulfanilate dihydrate is known to be highly soluble in water, specific quantitative data in common organic solvents is not extensively documented. The available data is summarized below.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | 170 g/L | [2][3][4] |

| Water | Room Temperature | 23.12 g / 100 mL | Implied from a synthesis procedure. |

Note: The solubility of the related compound, sulfanilic acid, is reported to be low in ethanol and ether, suggesting that sodium sulfanilate dihydrate may also exhibit limited solubility in non-polar organic solvents.[5] A study on the growth of sodium sulfanilate dihydrate crystals mentions determining its solubility in acetone and water-acetone mixtures, however, the specific quantitative data was not available in the abstract.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following is a detailed methodology based on the widely accepted equilibrium shake-flask method.[7] This method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[7]

2.1. Materials and Equipment

-

Sodium Sulfanilate Dihydrate (solute) of high purity

-

Organic solvent of choice (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

2.2. Procedure

-

Preparation: Add an excess amount of sodium sulfanilate dihydrate to a series of vials containing a known volume or mass of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed. If the concentration does not change between these time points, equilibrium is considered to be achieved.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

Analysis: Accurately weigh the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range. Determine the concentration of sodium sulfanilate dihydrate in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculation: Calculate the solubility of sodium sulfanilate dihydrate in the organic solvent. The results can be expressed in various units such as g/100 mL, g/L, or mol/L.

2.3. Characterization of the Solid Phase

It is good practice to analyze the solid residue after the solubility experiment (e.g., by PXRD, DSC, or FTIR) to ensure that the solid has not undergone any phase changes or solvation during the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium shake-flask method.

Caption: Workflow for determining the solubility of a solid in a liquid.

References

In-Depth Technical Guide: Sodium 4-Aminobenzenesulfonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Molecular Weight and Characterization

This technical guide provides a comprehensive overview of sodium 4-aminobenzenesulfonate dihydrate, with a focus on its molecular weight and the experimental protocols for its determination. This compound, also known as sodium sulfanilate dihydrate, is a key intermediate in the synthesis of various pharmaceuticals and dyes.

Quantitative Data Summary

A precise understanding of the molecular properties of sodium 4-aminobenzenesulfonate dihydrate is crucial for its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀NNaO₅S | PubChem[1] |

| Molecular Weight | 231.20 g/mol | PubChem, LGC Standards[1][2][3][4] |

| Exact Mass | 231.01773788 Da | PubChem[1] |

| CAS Number | 6106-22-5 | PubChem, LGC Standards[1][2][3][4] |

Experimental Protocols for Molecular Weight and Water Content Determination

The accurate determination of the molecular weight of a hydrated compound like sodium 4-aminobenzenesulfonate dihydrate relies on verifying its water content. The following are standard experimental protocols used for this purpose.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[5]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of sodium 4-aminobenzenesulfonate dihydrate into a clean, tared TGA crucible.

-

Analysis Parameters:

-

Heating Rate: A typical heating rate is 10-20 °C/min.[6]

-

Temperature Range: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration, typically up to 250-300 °C for the removal of water of hydration.[7]

-

Atmosphere: Use an inert atmosphere, such as nitrogen, to prevent oxidative degradation of the organic part of the molecule.

-

-

Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of the two water molecules. The percentage of weight loss can be used to calculate the number of water molecules in the hydrate.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for the determination of water content.[8][9] The method is based on a stoichiometric chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[8][9]

Methodology:

-

Titrator Preparation: Prepare and standardize the Karl Fischer reagent using a certified water standard.

-

Sample Preparation: Accurately weigh a suitable amount of sodium 4-aminobenzenesulfonate dihydrate and dissolve it in an appropriate anhydrous solvent, such as methanol.[8]

-

Titration: Titrate the sample solution with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically.[8]

-

Calculation: The water content is calculated from the volume of titrant consumed and its water equivalence factor.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the determination of the molecular weight of a hydrate and a conceptual signaling pathway where a sulfonamide derivative might be involved.

Caption: Experimental workflow for determining the molecular weight of a hydrate.

Caption: A conceptual signaling pathway illustrating competitive inhibition by a sulfonamide.

References

- 1. Benzenesulfonic acid, 4-amino-, sodium salt, hydrate (1:1:2) | C6H10NNaO5S | CID 23687713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [lgcstandards.com]

- 3. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [lgcstandards.com]

- 4. 6106-22-5|4-Aminobenzenesulfonic acid, sodium salt dihydrate|BLD Pharm [bldpharm.com]

- 5. Thermogravimetric Analyzer: TGA Thermostep :: ELTRA [eltra.com]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]

Synthesis Pathway of Sodium 4-aminobenzenesulfonate Hydrate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for sodium 4-aminobenzenesulfonate hydrate, a versatile intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthesis Pathway

The synthesis of sodium 4-aminobenzenesulfonate hydrate is primarily a two-step process. The first step involves the electrophilic sulfonation of aniline to produce 4-aminobenzenesulfonic acid (sulfanilic acid). The second step is the neutralization of the resulting sulfanilic acid with a sodium base, followed by crystallization to yield the hydrated sodium salt.

The overall reaction can be summarized as follows:

Step 1: Sulfonation of Aniline C₆H₅NH₂ + H₂SO₄ → H₂N-C₆H₄-SO₃H + H₂O

Step 2: Neutralization and Hydration H₂N-C₆H₄-SO₃H + NaOH → H₂N-C₆H₄-SO₃Na + H₂O H₂N-C₆H₄-SO₃Na + xH₂O → H₂N-C₆H₄-SO₃Na·xH₂O

The most common hydrate form is the dihydrate, sodium 4-aminobenzenesulfonate dihydrate.[1][2]

Experimental Protocols

Step 1: Synthesis of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

This protocol is based on the classical method of aniline sulfonation.

Materials:

-

Aniline (freshly distilled)

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline in small portions. The reaction is highly exothermic, so cool the flask in an ice-water bath during the addition to control the temperature.

-

Once the addition is complete, attach a reflux condenser to the flask.

-

Heat the reaction mixture in an oil bath or with a heating mantle to a temperature of 180-190°C.[3][4][5]

-

Maintain this temperature for 4 to 5 hours with continuous stirring. During this period, the initially formed aniline hydrogen sulfate rearranges to 4-aminobenzenesulfonic acid.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into 200 mL of cold water while stirring. This will cause the crude sulfanilic acid to precipitate as a gray crystalline solid.

-

Collect the crude product by suction filtration using a Buchner funnel.

-

Wash the collected crystals with ice-cold water to remove any remaining impurities.

-

For further purification, the crude sulfanilic acid can be recrystallized from hot water. Dissolve the crude product in a minimal amount of boiling water, and then allow it to cool slowly to form purified crystals.

-

Collect the purified crystals by suction filtration and dry them in a desiccator.

Step 2: Synthesis of Sodium 4-aminobenzenesulfonate Dihydrate

This protocol describes the neutralization of sulfanilic acid and the subsequent crystallization of its dihydrate sodium salt.

Materials:

-

Purified 4-aminobenzenesulfonic acid

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Beaker

-

Hotplate with magnetic stirrer

-

pH meter or pH paper

-

Crystallization dish

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a beaker, dissolve the purified 4-aminobenzenesulfonic acid in a sufficient amount of deionized water. Gentle heating may be required to facilitate dissolution.

-

Slowly add a 10% aqueous solution of sodium carbonate or sodium hydroxide to the sulfanilic acid solution with continuous stirring until the pH of the solution reaches 7-8.[7] The sulfanilic acid will dissolve completely as it is converted to its more soluble sodium salt.

-

The balanced chemical reaction when using sodium carbonate is: 2 H₂N-C₆H₄-SO₃H + Na₂CO₃ → 2 H₂N-C₆H₄-SO₃Na + H₂O + CO₂

-

If the solution has any color impurities, a small amount of activated charcoal can be added, and the solution can be heated to boiling and then filtered hot to remove the charcoal.

-

Concentrate the resulting solution by gentle heating to about half of its original volume.

-

Allow the solution to cool slowly to room temperature in a crystallization dish. For better crystal formation, the dish can be partially covered and left undisturbed.

-

As the solution cools and the solvent evaporates, crystals of sodium 4-aminobenzenesulfonate dihydrate will form.

-

Collect the crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals at room temperature or in a desiccator to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of sulfanilic acid, the precursor to sodium 4-aminobenzenesulfonate hydrate. Data for the neutralization and crystallization step to the final product is less commonly reported in the literature.

| Parameter | Value | Reference |

| Step 1: Sulfanilic Acid Synthesis | ||

| Aniline to Sulfuric Acid Ratio (v/v) | 1:2 | [5] |

| Reaction Temperature | 180-190°C | [3][4][5] |

| Reaction Time | 1-5 hours | [3][5][6] |

| Reported Yield | 4.22% - 98% | [8][9] |

| Purity of Recrystallized Product | >99% | [9] |

| Step 2: Sodium 4-aminobenzenesulfonate Dihydrate | ||

| Molecular Formula | C₆H₆NNaO₃S·2H₂O | [2] |

| Molecular Weight | 231.20 g/mol | [2] |

| Water Solubility | 170 g/L |

Process Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the two-step synthesis pathway from aniline to sodium 4-aminobenzenesulfonate hydrate.

Caption: Two-step synthesis of sodium 4-aminobenzenesulfonate hydrate.

Experimental Workflow Diagram

This diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of sodium 4-aminobenzenesulfonate hydrate.

References

- 1. Sodium 4-Aminobenzenesulfonate Dihydrate (Sulfanilic Acid Sodium Salt Dihydrate) [lgcstandards.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]

- 4. Solved Step 1 Sodium carbonate reacts with sulfanilic acid, | Chegg.com [chegg.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1355342-86-7|4-Aminobenzenesulfonic acid, sodium salt hydrate|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Structural Analysis of Sodium Sulfanilate Dihydrate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and structural data available for sodium sulfanilate dihydrate (SSDH). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information on this compound. The guide consolidates key quantitative data, outlines detailed experimental methodologies for its acquisition, and presents visual workflows for clarity.

Quantitative Spectroscopic and Structural Data

The following sections summarize the key quantitative data for sodium sulfanilate dihydrate, presented in tabular format for ease of reference and comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy of sodium sulfanilate dihydrate reveals characteristic vibrational modes for the amino group (N-H), water of hydration (O-H), and the sulfonate group (S-O). The assignments for the fundamental stretching vibrations are detailed below.

Table 1: Infrared Vibrational Band Assignments for Sodium Sulfanilate Dihydrate

| Vibrational Mode | Band Position at 10 K (cm⁻¹) | Band Position at Room Temp. (cm⁻¹) |

|---|---|---|

| O–D Stretch (Water 1) | 2481 | 2490 |

| O–D Stretch (Water 1) | 2582 | 2577 |

| O–D Stretch (Water 2) | 2639 | 2634 |

| O–D Stretch (Water 2) | 2686 | 2682 |

| N–D Stretch (Amine) | 2419 | 2419 |

| N–D Stretch (Amine) | 2499 | 2501 |

| N–H Stretch (Amine) | 3350 | 3352 |

| N–H Stretch (Amine) | 3432 | 3431 |

| O–H Stretch (Water) | 3390 | 3390 |

| O–H Stretch (Water) | 3555 | 3550 |

| O–H Stretch (Water) | 3612 | 3608 |

| O–H Stretch (Water) | 3647 | 3644 |

Data sourced from a study on weakly bound hydrogen bonds in crystalline sodium sulfanilate dihydrate.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of sodium sulfanilate dihydrate is characterized by a strong absorption band in the ultraviolet region, making it suitable for analysis by UV-Vis spectroscopy.

Table 2: UV-Vis Absorption Data for Sodium Sulfanilate Dihydrate

| Parameter | Wavelength (nm) | Solvent |

|---|---|---|

| UV Cutoff Wavelength | ~243 | - |

| Absorption Maximum | ~248 | Water |

Data indicates good optical transparency in the visible region, a key requirement for nonlinear optical (NLO) materials.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Characteristics for the Sulfanilate Anion

| Proton Environment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-H (ortho to -NH₂) | 6.6 - 7.0 | Doublet |

| Aromatic C-H (ortho to -SO₃⁻) | 7.5 - 7.9 | Doublet |

Note: Chemical shift ranges are approximate and based on general principles for substituted benzene rings. The amino (-NH₂) and sulfonate (-SO₃⁻) groups exert strong, opposing electronic effects (donating and withdrawing, respectively), leading to a distinct AA'BB' splitting pattern for the aromatic protons.

Mass Spectrometry (MS)

Experimental mass spectra for sodium sulfanilate dihydrate are not commonly published. As a salt, the compound would dissociate in the electrospray ionization (ESI) source. Analysis is challenging due to the presence of a non-volatile sodium salt, which can cause ion suppression.[4] However, the expected ions can be predicted based on the structure.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Sodium Sulfanilate Ions in ESI-MS

| Ion | Formula | Calculated Exact Mass (Da) | Expected m/z (ESI Mode) |

|---|---|---|---|

| Sulfanilate Anion | [C₆H₆NO₃S]⁻ | 172.0074 | 172.0074 (Negative) |

| Sodium Cation | [Na]⁺ | 22.9898 | 22.9898 (Positive) |

X-Ray Crystallography

The crystal structure of sodium sulfanilate dihydrate has been determined by single-crystal X-ray diffraction.

Table 5: Crystallographic Data for Sodium Sulfanilate Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 23.895(5) Å |

| b | 10.101(2) Å |

| c | 7.944(2) Å |

The sodium atom exhibits a distorted octahedral coordination with oxygen atoms, and the amino group is notably distorted from a planar conformation, influenced by hydrogen bonding within the crystal lattice.

Experimental Protocols

This section provides detailed methodologies for acquiring the spectroscopic data presented above. These protocols are synthesized from standard laboratory procedures.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the preparation of a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method.

-

Sample Preparation :

-

Weigh approximately 1-2 mg of sodium sulfanilate dihydrate.

-

Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr powder.

-

Grind the KBr to a fine powder using an agate mortar and pestle. Add the sample to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.

-

-

Pellet Formation :

-

Transfer a portion of the mixture to a pellet-forming die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Process the resulting spectrum by performing a background subtraction.

-

Protocol: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for preparing a sample for ¹H NMR analysis in a deuterated solvent.

-

Sample Preparation :

-

Weigh 5-25 mg of sodium sulfanilate dihydrate directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) using a Pasteur pipette.

-

Cap the NMR tube securely and gently agitate or vortex until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup :

-

Insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's gauge.

-

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For quantitative results, ensure the relaxation delay is at least 5 times the longest T₁ relaxation time.

-

Acquire the Free Induction Decay (FID) data.

-

Process the FID using a Fourier transform.

-

Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., HDO at ~4.79 ppm in D₂O).

-

Integrate the signals to determine the relative ratios of different protons.

-

Protocol: UV-Visible (UV-Vis) Spectroscopy

This protocol details the measurement of the UV-Vis absorption spectrum of an aqueous solution of sodium sulfanilate dihydrate.

-

Solution Preparation :

-

Prepare a stock solution of sodium sulfanilate dihydrate of a known concentration (e.g., 1 mg/mL) in deionized water.

-

Perform serial dilutions to prepare a working solution with a concentration that results in an absorbance maximum between 0.1 and 1.0 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

-

-

Instrument Setup :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

-

Select the "Spectrum" or "Scan" mode.

-

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent (deionized water) to be used as the reference blank.

-

Place the cuvette in the sample holder and record a baseline or "zero" spectrum. This corrects for absorbance from the cuvette and solvent.

-

Rinse the cuvette with the sample solution before filling it.

-

Fill the cuvette with the sodium sulfanilate dihydrate working solution and place it in the sample holder.

-

Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

References

Navigating the Nuances of Commercial Sodium 4-Aminobenzenesulfonate: A Technical Guide to Purity Specifications

For Immediate Release

This technical guide provides a comprehensive overview of the purity specifications for commercial-grade sodium 4-aminobenzenesulfonate (also known as sodium sulfanilate). Aimed at researchers, scientists, and professionals in drug development, this document outlines the key quality attributes, analytical methodologies for their determination, and typical impurity profiles encountered in commercial batches of this important chemical intermediate.

Introduction

Sodium 4-aminobenzenesulfonate is a versatile organic compound widely utilized as a key starting material and intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The purity of this reagent is of paramount importance as impurities can have a significant impact on the yield, purity, and safety profile of the final products. This guide delves into the critical purity and impurity specifications that ensure the suitability of sodium 4-aminobenzenesulfonate for its intended applications.

Purity and Impurity Specifications

The quality of commercial sodium 4-aminobenzenesulfonate is defined by a set of specifications that encompass its physical and chemical properties. While specifications may vary slightly between suppliers, a typical profile is summarized in the table below.

| Parameter | Specification | Typical Value |

| Assay (on anhydrous basis) | ≥ 98.0% | 99.0 - 101.0% |

| Appearance | White to off-white crystalline powder | Conforms |

| Solubility | Freely soluble in water; practically insoluble in ethanol.[1] | Conforms |

| Water Content (Karl Fischer) | ≤ 1.0% (for anhydrous) 15.0 - 17.0% (for dihydrate) | Varies with grade |

| Aniline | ≤ 0.02% | < 0.01% |

| Sulfanilic Acid | ≤ 0.5% | < 0.2% |

| pH (1% solution in water) | 6.0 - 8.0 | 7.2 |

| Insoluble Matter | ≤ 0.1% | < 0.05% |

Analytical Methodologies: Experimental Protocols

Accurate and precise analytical methods are essential for the verification of sodium 4-aminobenzenesulfonate purity. The following sections detail the experimental protocols for the key analytical tests.

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the simultaneous determination of the assay of sodium 4-aminobenzenesulfonate and its organic impurities, such as aniline and residual sulfanilic acid.

Principle: The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of each component is determined by UV detection.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer). For Mass Spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid in the mobile phase.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Standard Preparation: Accurately weigh and dissolve a reference standard of sodium 4-aminobenzenesulfonate in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sodium 4-aminobenzenesulfonate sample in the mobile phase to a concentration within the linear range of the assay.

-

Procedure: Inject the standard and sample solutions into the HPLC system. Identify the peaks based on their retention times.

-

Calculation: Calculate the assay and impurity content by comparing the peak areas in the sample chromatogram to those of the standards.

Water Content Determination by Karl Fischer Titration

The water content in sodium 4-aminobenzenesulfonate is a critical parameter and is accurately determined by Karl Fischer titration.

Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and an alcohol. The endpoint is detected potentiometrically.

Experimental Protocol:

-

Instrumentation: A Karl Fischer titrator.

-

Reagent: Commercially available Karl Fischer reagent (single-component or two-component systems).

-

Solvent: Anhydrous methanol or a suitable Karl Fischer solvent.

-

Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

-

Sample Preparation: Accurately weigh a suitable amount of the sodium 4-aminobenzenesulfonate sample and transfer it to the titration vessel containing the solvent.

-

Procedure: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Assay by Titrimetry (Alternative Method)

A traditional but reliable method for determining the assay of sodium 4-aminobenzenesulfonate is through a diazotization titration.

Principle: The primary aromatic amine group of sodium 4-aminobenzenesulfonate reacts quantitatively with sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected potentiometrically or with a suitable indicator.

Experimental Protocol:

-

Reagents:

-

Standardized 0.1 M Sodium Nitrite solution.

-

Hydrochloric Acid.

-

Potassium Bromide.

-

-

Sample Preparation: Accurately weigh a quantity of the sodium 4-aminobenzenesulfonate sample and dissolve it in water.

-

Procedure:

-

Add hydrochloric acid and potassium bromide to the sample solution and cool the mixture in an ice bath to 0-5 °C.

-

Titrate slowly with the standardized 0.1 M sodium nitrite solution.

-

Determine the endpoint using a potentiometric electrode system or an external indicator like starch-iodide paper.

-

-

Calculation: The percentage of sodium 4-aminobenzenesulfonate is calculated from the volume of sodium nitrite solution consumed.

Workflow for Purity Assessment

The logical flow for the comprehensive purity assessment of a commercial batch of sodium 4-aminobenzenesulfonate is depicted in the following diagram.

Conclusion

The stringent control of purity and impurity levels in commercial sodium 4-aminobenzenesulfonate is crucial for ensuring the quality, safety, and efficacy of downstream products, particularly in the pharmaceutical industry. This guide has provided an in-depth overview of the typical specifications and the detailed analytical methodologies used to verify them. Adherence to these quality control measures is essential for researchers and manufacturers to ensure the consistency and reliability of this vital chemical intermediate.

References

An In-depth Technical Guide on the Safety and Handling of Sodium 4-aminobenzenesulfonate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium 4-aminobenzenesulfonate hydrate (CAS No. 123333-70-0), also known as sodium sulfanilate hydrate. The following sections detail toxicological data, personal protective equipment, first aid procedures, and emergency response protocols to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

Sodium 4-aminobenzenesulfonate hydrate is a white to off-white crystalline powder.[1][2] It is soluble in water.[2] Due to its hygroscopic nature, it is sensitive to moisture and should be stored accordingly.[1]

| Property | Data | Reference |

| Synonyms | Sodium sulfanilate hydrate, 4-Aminobenzenesulfonic acid sodium salt hydrate | [1] |

| CAS Number | 123333-70-0 | [1] |

| Molecular Formula | C₆H₆NNaO₃S · xH₂O | [1] |

| Appearance | White to almost white powder | [1] |

| Solubility | Soluble in water | [2] |

Section 2: Toxicological Data

Quantitative toxicological data for Sodium 4-aminobenzenesulfonate hydrate is limited. Much of the available information is for the parent compound, sulfanilic acid.

| Metric | Result | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg (for Sulfanilic acid) | Rat | OECD Test Guideline 423 | |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (for Sulfanilic acid) | Rat | OECD Test Guideline 402 | |

| Skin Corrosion/Irritation | Not irritating (for sodium salt) | |||

| Serious Eye Damage/Irritation | Causes serious eye irritation (for Sulfanilic acid) | |||

| Skin Sensitization | May cause an allergic skin reaction | [3] | ||

| Germ Cell Mutagenicity | Not mutagenic (in Salmonella-mammalian microsome test for sulfanilic acid and its sodium salt) | [4] | ||

| Carcinogenicity | No data available |

Section 3: Hazard Identification and GHS Classification

Based on available Safety Data Sheets, Sodium 4-aminobenzenesulfonate hydrate is classified with the following hazards:

-

Hazard Statements:

-

Signal Word: Warning[5]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

-

P362: Take off contaminated clothing and wash before reuse.[3]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Section 4: Experimental Protocols

4.1 Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method) This method involves the administration of the test substance to a small group of animals (typically rodents) in a stepwise procedure. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial test determines the next step: either dosing at a higher or lower fixed dose or ceasing the test. Observations of the animals are made for a period of up to 14 days, noting any signs of toxicity and mortality.[5]

4.2 Acute Dermal Toxicity - OECD Test Guideline 402 This guideline is used to assess the toxic effects of a substance applied to the skin. The test substance is applied uniformly to a shaved area of the skin of the test animals (usually rats, rabbits, or guinea pigs) for 24 hours. The animals are observed for signs of toxicity and mortality for at least 14 days.[6][7]

4.3 Skin Irritation/Corrosion - OECD Test Guideline 404 This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A small amount of the test substance is applied to a patch of skin on a single animal (typically a rabbit). The area is observed for erythema (redness) and edema (swelling) at specified intervals after patch removal.

4.4 Eye Irritation/Corrosion - OECD Test Guideline 405 This method assesses the potential of a substance to produce irritation or damage to the eye. The test substance is applied to one eye of an experimental animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals.

4.5 Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay) The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes of mice following repeated topical application of the test substance. An increase in lymphocyte proliferation above a certain threshold indicates that the substance has sensitizing properties.

4.6 Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471 This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[2]

Section 5: Safety and Handling

5.1 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and use a proper glove removal technique.

-

Body Protection: Wear a laboratory coat.

-

Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved particulate respirator.

5.2 Handling

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[9]

-

Wash hands thoroughly after handling.[3]

5.3 Storage

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store in a cool place.

-

The substance is hygroscopic and may be sensitive to light and air.

Section 6: Emergency Procedures

6.1 First Aid Measures

Caption: First Aid Procedures for Sodium 4-aminobenzenesulfonate Hydrate Exposure.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

6.2 Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Caption: Workflow for Handling an Accidental Spill.

6.3 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, sulfur oxides).

-

Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.

Section 7: Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.

References

- 1. fishersci.com [fishersci.com]

- 2. d-nb.info [d-nb.info]

- 3. Dermal irritation assessment of three benzene sulfonate compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 7. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

Thermal Stability of Sodium Sulfanilate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sodium sulfanilate dihydrate (C₆H₆NNaO₃S·2H₂O). Sodium sulfanilate, the sodium salt of sulfanilic acid, is a key intermediate in the synthesis of various sulfonamides, dyes, and optical brightening agents. A thorough understanding of its thermal behavior is critical for ensuring safe handling, optimizing manufacturing processes, and guaranteeing the stability of final products. This document collates available data on its thermal decomposition, outlines typical experimental methodologies for its analysis, and presents a model for its thermal degradation pathway.

Executive Summary

Sodium sulfanilate dihydrate is a crystalline solid that exhibits a two-stage thermal decomposition process. The initial stage involves the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. Current literature indicates that the compound is thermally stable up to 184°C, a crucial parameter for its application in various thermal processes. This guide provides a detailed analysis of these decomposition steps.

Quantitative Thermal Analysis Data

The thermal decomposition of sodium sulfanilate dihydrate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key quantitative data derived from these analyses.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Theoretical Weight Loss (%) | Enthalpy Change (ΔH) |

| Dehydration | ~50-100 | Not specified | ~15.6 | 15.59 | Endothermic |

| Decomposition | >184 | Not specified | Not specified | - | Exothermic |

Note: The precise onset and peak temperatures for dehydration and decomposition, the measured weight loss for decomposition, and the enthalpy changes are not consistently reported across publicly available literature. The values for dehydration are estimated based on typical behavior for hydrated salts and the theoretical water content. The decomposition onset is reported as the stability limit.

Experimental Protocols

The data presented in this guide is typically obtained through the following standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the dehydration and decomposition of sodium sulfanilate dihydrate.

Methodology:

-

A small, accurately weighed sample of sodium sulfanilate dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 800 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

The instrument continuously records the mass of the sample as a function of temperature.

-

The resulting TGA curve plots percentage weight loss versus temperature, from which the temperatures of dehydration and decomposition can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions in sodium sulfanilate dihydrate, determining whether they are endothermic or exothermic.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature. Endothermic events (like dehydration) appear as downward peaks, while exothermic events (like decomposition) show upward peaks. The area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Visualization of Experimental and Logical Processes

To better illustrate the workflow and the decomposition pathway, the following diagrams are provided.

Caption: Experimental workflow for the thermal analysis of sodium sulfanilate dihydrate.

Caption: Logical relationship of the thermal decomposition of sodium sulfanilate dihydrate.

Conclusion

The thermal stability of sodium sulfanilate dihydrate is characterized by a distinct two-step process: an initial endothermic dehydration followed by an exothermic decomposition of the resulting anhydrous salt. The material is stable up to 184°C, which is a critical processing parameter. For more detailed quantitative analysis, particularly regarding the precise decomposition pathway and associated enthalpy changes, further investigation using advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is recommended. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

Understanding the Zwitterionic Nature of Sulfanilic Acid Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfanilic acid and its sodium salt are versatile compounds with significant applications in various scientific fields, including the synthesis of pharmaceuticals. A core characteristic that dictates their chemical behavior and utility is their zwitterionic nature. This technical guide provides an in-depth exploration of the zwitterionic properties of sulfanilic acid and its sodium salt. It includes a comprehensive review of their structure, physicochemical properties, and the experimental methodologies used for their characterization. Furthermore, this guide elucidates the critical role of sulfanilic acid's zwitterionic form in the synthesis of sulfanilamide and the mechanism of action of sulfa drugs.

The Zwitterionic Character of Sulfanilic Acid and its Sodium Salt

Sulfanilic acid (4-aminobenzenesulfonic acid) is an amphoteric compound, possessing both an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂). In the solid state and in aqueous solutions near neutral pH, the acidic proton from the sulfonic acid group is transferred to the basic amino group, resulting in the formation of a zwitterion, or inner salt.[1][2] This dipolar ion has a positively charged ammonium group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻), while the overall molecule remains electrically neutral.[3] This zwitterionic structure is the more stable form of sulfanilic acid.[4]

The high melting point (decomposes at ~288 °C) and low solubility in organic solvents are strong indicators of the zwitterionic nature of sulfanilic acid, as these properties are characteristic of ionic compounds.[1][2]

The sodium salt of sulfanilic acid is formed by the reaction of sulfanilic acid with a sodium base. In this salt, the sodium ion replaces the proton on the ammonium group of the zwitterion, resulting in sodium 4-aminobenzenesulfonate. In aqueous solution, this salt dissociates to yield sodium ions (Na⁺) and the 4-aminobenzenesulfonate anion (H₂N-C₆H₄-SO₃⁻). The extent to which the amino group is protonated to reform the zwitterion is dependent on the pH of the solution.

Physicochemical Data

Quantitative data is crucial for understanding the behavior of sulfanilic acid and its sodium salt in different environments. The following tables summarize key physicochemical properties.

Table 1: pKa Values of Sulfanilic Acid

| Functional Group | pKa Value | Temperature (°C) | Reference |

| -SO₃H | ~1.25 | Not Specified | [4] |

| -NH₃⁺ | 3.23 | 25 | [1] |

Table 2: Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Sulfanilic Acid | Water | 20 | 1.0 | [5] |

| Sulfanilic Acid | Water | 30 | 1.45 | [5] |

| Sulfanilic Acid | Water | 40 | 1.94 | [5] |

| Sulfanilic Acid | Water | 95 | Readily soluble | [6] |

| Sulfanilic Acid | Ethanol | - | Insoluble | [5] |

| Sulfanilic Acid | Diethyl Ether | - | Insoluble | [5] |

| Sulfanilic Acid | Benzene | - | Insoluble | [4] |

| Sodium Sulfanilate Dihydrate | Water | 25 | 17.0 | [7] |

pH-Dependent Equilibrium

The ionic form of sulfanilic acid in an aqueous solution is highly dependent on the pH. The following diagram illustrates the equilibrium between the cationic, zwitterionic, and anionic forms.

Caption: pH-dependent equilibrium of sulfanilic acid.

Experimental Protocols for Characterization

The zwitterionic nature of sulfanilic acid and its sodium salt can be confirmed through various experimental techniques.

Caption: Workflow for zwitterion characterization.

Potentiometric Titration

Objective: To determine the pKa values of the acidic and basic groups, providing evidence for the zwitterionic equilibrium.

Materials:

-

Sulfanilic acid

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beakers

-

Distilled or deionized water

Procedure:

-

Preparation of Sulfanilic Acid Solution: Accurately weigh approximately 0.1 g of sulfanilic acid and dissolve it in 100 mL of distilled water in a beaker. Gentle heating may be required to aid dissolution.

-

Titration with NaOH:

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH.

-

Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Continue the titration until the pH shows a significant and stable increase, well past the equivalence point.

-

-

Titration with HCl:

-

Prepare another solution of sulfanilic acid as in step 1.

-

Titrate this solution with 0.1 M HCl, following the same procedure as in step 2, until the pH is consistently low.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant (NaOH and HCl separately).

-

Determine the equivalence points from the inflection points of the titration curves. The first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.

-

The pKa values can be determined from the pH at the half-equivalence points. The pKa of the -NH₃⁺ group will be determined from the titration with NaOH, and the pKa of the -SO₃H group will be determined from the titration with HCl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe the chemical shifts of protons and carbons in sulfanilic acid at different pH values, which reflect the protonation state of the functional groups.

Materials:

-

Sulfanilic acid or its sodium salt

-

Deuterated water (D₂O)

-

Deuterated HCl (DCl) and sodium deuteroxide (NaOD) solutions for pH adjustment

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a series of NMR samples by dissolving a small amount of sulfanilic acid or its sodium salt in D₂O in separate NMR tubes.

-

Adjust the pD (the equivalent of pH in D₂O) of each sample to different values (e.g., acidic, neutral, and basic) using DCl and NaOD.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra for each sample.

-

-

Data Analysis:

-

Analyze the chemical shifts of the aromatic protons and carbons, as well as any observable protons on the amino group.

-

Changes in the chemical shifts, particularly of the carbons and protons adjacent to the amino and sulfonate groups, with varying pD will indicate changes in the protonation state of these groups, confirming the zwitterionic equilibrium.

-

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of sulfanilic acid or its sodium salt in the solid state, providing direct evidence of the zwitterionic form.

Materials:

-

High-purity sulfanilic acid or its sodium salt

-

Suitable solvent for crystallization (e.g., water)

-

Crystallization vials

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of hot solvent.

-

Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent may also be employed.

-

Select a single crystal of suitable size and quality for analysis.

-

-

Data Collection:

-

Mount the crystal on the goniometer head of the X-ray diffractometer.

-

Collect diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

-

The refined structure will show the location of all atoms, including the hydrogen atoms on the ammonium group, confirming the zwitterionic nature.

-

Role in Drug Development: The Case of Sulfa Drugs

Sulfanilic acid is a key precursor in the synthesis of sulfanilamide, the parent compound of the sulfa class of antibacterial drugs.[8][9]

Synthesis of Sulfanilamide from Sulfanilic Acid

The synthesis of sulfanilamide from aniline typically proceeds via sulfanilic acid as an intermediate. A common laboratory synthesis involves the protection of the amino group of aniline by acetylation, followed by chlorosulfonation, amination, and finally, deprotection. The zwitterionic nature of the intermediate sulfanilic acid influences its reactivity and purification.

Caption: Synthesis pathway of Sulfanilamide.

Mechanism of Action of Sulfa Drugs

Sulfa drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[10][11] This enzyme is essential for the synthesis of folic acid in bacteria, which is a crucial cofactor for DNA and RNA synthesis.[10]

The antibacterial activity of sulfanilamide stems from its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[12][13] Sulfanilamide mimics PABA and binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid and ultimately inhibiting bacterial growth.[3][10] Humans are not affected by sulfa drugs because they obtain folic acid from their diet and do not possess the DHPS enzyme.[10]

The zwitterionic nature of the precursor, sulfanilic acid, while not directly involved in the final drug-enzyme interaction, is fundamental to the synthesis of the sulfanilamide scaffold that enables this competitive inhibition.

Caption: Competitive inhibition by Sulfanilamide.

Conclusion

The zwitterionic nature of sulfanilic acid and its sodium salt is a fundamental aspect of their chemistry, profoundly influencing their physical properties and reactivity. This characteristic is not only demonstrable through various analytical techniques but also plays a crucial role in the synthesis of important pharmaceuticals like sulfa drugs. A thorough understanding of this zwitterionic behavior is therefore essential for researchers and professionals in the fields of chemistry and drug development.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Example of a Competitive Inhibitor [science.umd.edu]

- 4. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 10. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. testbook.com [testbook.com]

- 13. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azo Dye Synthesis Using Sodium 4-aminobenzenesulfonate Hydrate

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] These dyes are widely used in the textile, food, and pharmaceutical industries due to their intense colors, good fastness properties, and straightforward synthesis.[2][3] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling agent, such as a phenol or an aromatic amine.[4][5]

Sodium 4-aminobenzenesulfonate hydrate, also known as sodium sulfanilate, is a common starting material for the synthesis of various azo dyes.[6] The sulfonic acid group imparts water solubility to the resulting dye, a desirable property for many dyeing applications. This document provides detailed protocols and application notes for the synthesis of an exemplary azo dye, Methyl Orange, using sodium 4-aminobenzenesulfonate.

Reaction Principle

The synthesis of Methyl Orange from sodium 4-aminobenzenesulfonate involves two primary reactions:

-

Diazotization: The primary aromatic amine (sulfanilic acid, generated in situ from its sodium salt) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[5][7] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]

-

Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with a coupling agent, in this case, N,N-dimethylaniline.[2][4] The coupling reaction is pH-dependent and typically occurs at the para-position of the activated aromatic ring of the coupling agent.[4]

Quantitative Data Summary

The following tables summarize the reactants and their quantities for the synthesis of Methyl Orange, as well as the typical characterization data for the final product.

Table 1: Reactant Quantities for Methyl Orange Synthesis

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles (approx.) | Quantity | Reference |

| Sulfanilic acid (or its sodium salt) | C₆H₇NO₃S | 173.19 | 0.01 - 0.05 | 1.1 g - 10.8 g | [8][10][11] |

| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | 0.01 - 0.034 | 0.35 g - 3.6 g | [6][10][11] |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.01 - 0.065 | 0.5 g - 4.5 g | [8][10][11] |

| Concentrated Hydrochloric Acid | HCl | 36.46 | - | 1.3 mL - 15 mL | [8][11] |

| N,N-dimethylaniline | C₈H₁₁N | 121.18 | 0.01 - 0.05 | 0.8 mL - 7.43 mL | [6][8][11] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 0.7 mL - 3.0 mL | [6][11] |

| Sodium Hydroxide | NaOH | 40.00 | - | 30 mL (1M) - 90 mL (10%) | [8][10] |

Table 2: Characterization Data for Synthesized Azo Dyes from Sulfanilic Acid

| Azo Dye | Coupling Component | λmax (nm) | Solvent | Melting Point (°C) | FTIR (N=N stretch, cm⁻¹) | Reference |

| Dye 1 | Beta-oxynaphthoic acid | 471 | Ethanol | 298-300 | 1677.3 | [12][13] |

| Dye 2 | 1-naphthol | 509 | Ethanol | - | 1677.0 | [12][13] |

| Monoazo Dye | 3-aminophenol | 435 | DMSO | 222-224 | - | [14] |

| Diazo Dye | 3-aminophenol & N,N-dimethylaniline | 450 | DMSO | 118-120 | - | [14] |

| Dye from Chloroquine | Chloroquine diphosphate | - | - | - | - | [15] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of Methyl Orange, a representative azo dye derived from sodium 4-aminobenzenesulfonate.

Protocol 1: Synthesis of Methyl Orange

Materials:

-

Sulfanilic acid

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

N,N-dimethylaniline

-

Glacial acetic acid

-

Sodium hydroxide

-

Sodium chloride

-

Distilled water

-

Ice

-

Beakers (50 mL, 250 mL, 600 mL)

-

Erlenmeyer flask (50 mL, 125 mL)

-

Graduated cylinders

-

Stirring rod

-

Buchner funnel and flask

-

Filter paper

-

pH paper (or pH meter)

Procedure:

Part A: Diazotization of Sulfanilic Acid [11]

-

In a 50 mL Erlenmeyer flask, dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gentle boiling.

-

Cool the resulting solution of sodium sulfanilate under tap water.

-

Add 0.5 g of sodium nitrite to the cooled solution and stir until it is completely dissolved.

-

In a separate 200 mL beaker, place approximately 8 g of crushed ice and add 1.3 mL of concentrated hydrochloric acid.

-

Slowly pour the sodium sulfanilate/sodium nitrite solution into the ice-cold hydrochloric acid solution with constant stirring. A fine, powdery precipitate of the diazonium salt should form within a few minutes. Keep this suspension cold in an ice bath for the next step.

Part B: Azo Coupling with N,N-dimethylaniline [11]

-

In a test tube, prepare the coupling agent solution by mixing 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

-

Add the N,N-dimethylaniline acetate solution dropwise to the cold suspension of the diazonium salt from Part A, while continuously stirring.

-

A reddish-purple mass should begin to form. Continue stirring the mixture thoroughly.

-

Slowly add 8.5 mL of 3 M sodium hydroxide solution to the mixture. The color should change to a uniform orange as the sodium salt of Methyl Orange precipitates.[6]

-

Heat the mixture gently, just to the boiling point, to dissolve most of the precipitate.

-

Add approximately 2 g of sodium chloride to the hot solution to salt out the product, which decreases its solubility.[6]

-

Allow the beaker to cool to room temperature, and then place it in an ice bath to complete the crystallization of the Methyl Orange.

Part C: Isolation and Purification

-

Collect the precipitated Methyl Orange by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold, saturated sodium chloride solution, followed by a small amount of cold water.

-

Recrystallize the crude product from hot water for purification.[6]

-

Allow the purified product to air dry completely and determine its mass and melting point.

Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway for Methyl Orange synthesis.

Experimental Workflow

Caption: Experimental workflow for azo dye synthesis.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. recentscientific.com [recentscientific.com]

- 4. Azo Coupling [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. gcwgandhinagar.com [gcwgandhinagar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. globalscientificjournal.com [globalscientificjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Application Note: Protocol for the Diazotization of Sodium Sulfanilate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a cornerstone reaction in organic synthesis that transforms a primary aromatic amine into a diazonium salt.[1][2][3] This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C).[4][5] The resulting diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium moiety (N₂).[6]

This application note provides a detailed protocol for the diazotization of sodium sulfanilate (or sulfanilic acid) to produce 4-diazobenzenesulfonic acid. This product is a key intermediate in the synthesis of azo dyes and is also used as a reagent in biochemical assays, such as for the determination of bilirubin, phenols, and amines.[7][8][9] The protocol emphasizes safety, reproducibility, and clear data presentation.

Reaction Principle

The primary amino group of sulfanilic acid is converted into a diazonium salt by reaction with nitrous acid. The nitrous acid is formed in the reaction mixture from sodium nitrite and a strong acid.[4][10] The reaction is performed at low temperatures to ensure the stability of the diazonium salt, as these compounds can be unstable and potentially explosive if isolated in a dry state.[1][11] The resulting 4-diazobenzenesulfonic acid is generally more stable than many other diazonium salts and can be kept in a cold suspension for a few hours before use.[12]

Materials and Reagents

-

Sulfanilic acid dihydrate (or anhydrous sodium sulfanilate)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled or deionized water

-

Ice

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Starch-iodide paper (for testing for excess nitrous acid)

Quantitative Data

The following table summarizes the reagent quantities and molar equivalents for a typical laboratory-scale synthesis based on 0.05 moles of sulfanilic acid.

| Reagent | Molecular Weight ( g/mol ) | Mass / Volume | Moles | Molar Ratio (relative to Sulfanilic Acid) | Reference |

| Sulfanilic Acid Dihydrate | 209.21 | 10.5 g | 0.05 | 1.0 | [12] |

| Anhydrous Sodium Carbonate | 105.99 | 2.65 g | 0.025 | 0.5 | [12] |